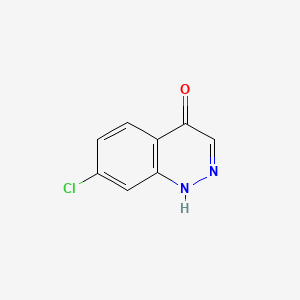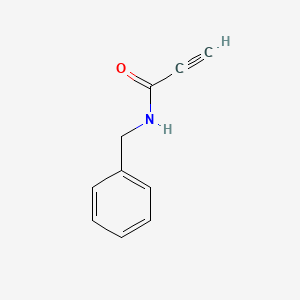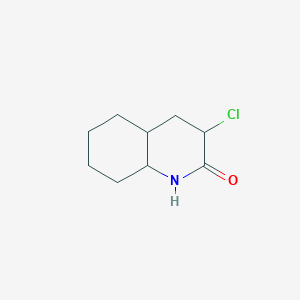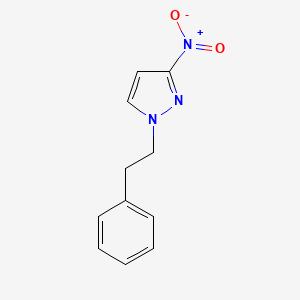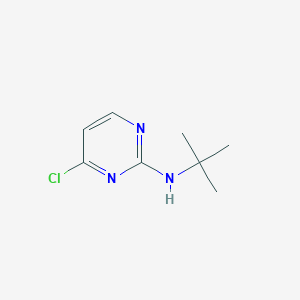
3-Methylenetetrahydro-2H-pyran
Vue d'ensemble
Description
3-Methylenetetrahydro-2H-pyran is a chemical compound with the molecular formula C6H10O . It is also known by other names such as 3-Methylideneoxane and 2H-Pyran, tetrahydro-3-methylene . The molecular weight of this compound is 98.14 g/mol .
Synthesis Analysis
The synthesis of 2H-Pyrans, including 3-Methylenetetrahydro-2H-pyran, has been a subject of research in organic chemistry . The Knoevenagel condensation and the electrocyclization reaction are some of the methods used in the synthesis of 2H-Pyrans .
Molecular Structure Analysis
The molecular structure of 3-Methylenetetrahydro-2H-pyran includes seven heavy atoms . The InChI representation of the molecule is InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h1-5H2 . The Canonical SMILES representation is C=C1CCCOC1 .
Chemical Reactions Analysis
The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .
Physical And Chemical Properties Analysis
3-Methylenetetrahydro-2H-pyran has a molecular weight of 98.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 98.073164938 g/mol . The Topological Polar Surface Area is 9.2 Ų .
Applications De Recherche Scientifique
1. Solvent Effect Studies
A study by (Ren et al., 2008) examined the distribution of configurational and conformational isomers of a compound related to 3-Methylenetetrahydro-2H-pyran. This research is significant for understanding the behavior of similar compounds in various solvents, an essential aspect in chemical synthesis and analysis.
2. Isomerization and Acid-Catalyzed Rearrangements
Research on the isomerization of 2,5-divinyltetrahydropyran, a compound structurally related to 3-Methylenetetrahydro-2H-pyran, was conducted by (D'silva et al., 1974). This work explored the transformation of the compound under different conditions, which is crucial for organic synthesis and the development of new materials.
3. Kinetic Studies in Organic Chemistry
Garratt (1978) investigated the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran (Garratt, 1978). This research provides insights into reaction mechanisms and kinetics, essential for developing new synthetic routes in organic chemistry.
4. Seed Germination Stimulant Synthesis
A study by (Flematti et al., 2005) identified a compound related to 3-Methylenetetrahydro-2H-pyran as a key agent in promoting seed germination. This finding is significant in agriculture and horticulture for enhancing plant growth.
5. Spectroscopy and Vibrational Studies
Wieser et al. (1984) reported on the far-infrared spectra of compounds including 3-methylenetetrahydro-4H-pyran (Wieser et al., 1984). These studies are essential for understanding molecular structures and behaviors, which have implications in materials science and pharmaceutical research.
6. Catalytic Dehydration and Ammonolysis Research
Butler and Laundon (1969) researched the reactions of compounds like 2-methylenetetrahydrofuran over an alumina catalyst (Butler & Laundon, 1969). Their findings contribute to the understanding of catalytic processes, which are fundamental in chemical manufacturing and environmental technology.
Orientations Futures
The future directions in the study of 3-Methylenetetrahydro-2H-pyran could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in various fields. The compound’s role in the synthesis of 2-substituted tetrahydropyrans, which enables a direct introduction of oxygen heterocycles into molecular frameworks, is particularly noteworthy .
Propriétés
IUPAC Name |
3-methylideneoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLYDUVSCMDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521903 | |
| Record name | 3-Methylideneoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenetetrahydro-2H-pyran | |
CAS RN |
88073-01-2 | |
| Record name | 3-Methylideneoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



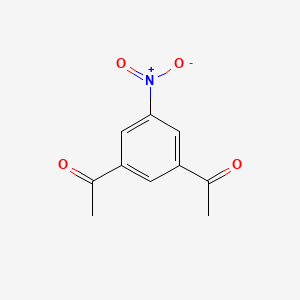

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)


